molecular formula C14H21BN2O2 B2859462 [4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid CAS No. 1313004-36-2

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid

Katalognummer B2859462
CAS-Nummer: 1313004-36-2
Molekulargewicht: 260.14
InChI-Schlüssel: UPWRYNIERCFODW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Boronic acids and their esters can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another route involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also undergo transmetalation with BBr3, followed by hydrolysis to form phenylboronic acid .


Chemical Reactions Analysis

Boronic acids and their esters, such as pinacol boronic esters, are known to undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported using a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Wissenschaftliche Forschungsanwendungen

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles (NPs) have been investigated for their potential as antiviral therapeutics. These NPs have been shown to inhibit Hepatitis C virus (HCV) by interfering with the virus's ability to infect healthy hepatocytes, demonstrating their potential as viral entry inhibitors. This approach leverages the unique properties of boronic acids to create NPs with reduced cellular toxicity and notable antiviral activity, setting a foundation for further exploration in antiviral therapies (Khanal et al., 2013).

Glycoside Recognition

A new class of carbohydrate-binding boronic acids has been developed, showing significant improvement over previous analogues in terms of solubility and the ability to complex with glycosides in neutral water. This advancement highlights the potential of boronic acids in the selective recognition of cell-surface glycoconjugates, which is critical for the development of oligomeric receptors and sensors aimed at biological and medical applications (Dowlut & Hall, 2006).

Catalysis

Boronic acids have been utilized as catalysts in various organic reactions, demonstrating their versatility beyond their use as reagents in coupling reactions. Their role in catalysis includes the activation of hydroxy functional groups, facilitating direct transformations into valuable products under mild conditions. This catalytic activity is exploited in electrophilic and nucleophilic modes, enabling a range of reactions such as the formation of amides, cycloadditions, and Friedel-Crafts-type reactions (Hall, 2019).

Sugar Recognition

A novel boronic acid fluorophore/beta-cyclodextrin (beta-CyD) complex sensor for sugar recognition in water has been designed, demonstrating the ability of boronic acid compounds to selectively recognize sugars in aqueous environments. This development is crucial for the design of sensors and diagnostic tools that require the selective detection of specific sugars under physiological conditions (Tong et al., 2001).

Pharmaceutical Agents

Boronic acid compounds have shown promise in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for recognizing biologically important saccharides. Their unique structural features make them valuable in the pharmaceutical industry, underscoring their potential in creating new therapeutic strategies and improving drug formulations (Yang et al., 2003).

Eigenschaften

IUPAC Name

[4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c18-15(19)13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14,18-19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWRYNIERCFODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCN(CC2)C3CC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid

CAS RN

1313004-36-2
Record name {4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.